molecular formula C10H24O6P2 B14752128 1,6-Bis(dimethoxyphosphoryl)hexane

1,6-Bis(dimethoxyphosphoryl)hexane

Cat. No.: B14752128
M. Wt: 302.24 g/mol
InChI Key: GDLODMVMRRXGDC-UHFFFAOYSA-N
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Description

1,6-Bis(dimethoxyphosphoryl)hexane is an organic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two dimethoxyphosphoryl groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(dimethoxyphosphoryl)hexane typically involves the reaction of hexane-1,6-diol with dimethyl phosphite in the presence of a catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction.

    Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(dimethoxyphosphoryl)hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

1,6-Bis(dimethoxyphosphoryl)hexane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,6-Bis(dimethoxyphosphoryl)hexane involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Bis(diphenylphosphino)hexane
  • 1,6-Bis(diphenylphosphoryl)hexane
  • Hexane-1,6-diol

Uniqueness

1,6-Bis(dimethoxyphosphoryl)hexane is unique due to its specific structural features, such as the presence of dimethoxyphosphoryl groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. For example, the dimethoxyphosphoryl groups can participate in specific coordination chemistry and catalysis applications that other similar compounds may not.

Properties

Molecular Formula

C10H24O6P2

Molecular Weight

302.24 g/mol

IUPAC Name

1,6-bis(dimethoxyphosphoryl)hexane

InChI

InChI=1S/C10H24O6P2/c1-13-17(11,14-2)9-7-5-6-8-10-18(12,15-3)16-4/h5-10H2,1-4H3

InChI Key

GDLODMVMRRXGDC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCCCCP(=O)(OC)OC)OC

Origin of Product

United States

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